2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
CAS No.:
Cat. No.: VC15503914
Molecular Formula: C26H26ClN3O5
Molecular Weight: 496.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26ClN3O5 |
|---|---|
| Molecular Weight | 496.0 g/mol |
| IUPAC Name | N'-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide |
| Standard InChI | InChI=1S/C26H26ClN3O5/c1-3-33-22-12-10-21(11-13-22)29-25(31)26(32)30-28-16-19-7-14-23(24(15-19)34-4-2)35-17-18-5-8-20(27)9-6-18/h5-16H,3-4,17H2,1-2H3,(H,29,31)(H,30,32)/b28-16+ |
| Standard InChI Key | LVRICDADTAREQQ-LQKURTRISA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central hydrazone backbone (N–N=C–) linking two aromatic systems:
-
Aryl Ether Moiety: A 4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl group, providing lipophilicity and steric bulk.
-
Oxoacetamide Tail: An N-(4-ethoxyphenyl)-2-oxoacetamide unit, contributing hydrogen-bonding capacity.
The E-configuration of the hydrazone double bond is confirmed by its IUPAC name and spectroscopic data.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₆ClN₃O₅ |
| Molecular Weight | 496.0 g/mol |
| IUPAC Name | N'-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC |
| Topological Polar Surface Area | 113 Ų |
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence:
-
Formation of Hydrazone: Condensation of 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde with oxalyl dihydrazide under acidic conditions.
-
Acetylation: Reaction with 4-ethoxyaniline in dichloromethane (DCM) to form the oxoacetamide group .
Table 2: Key Synthetic Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Oxalyl chloride, DCM, 0–5°C | Activation of carbonyl groups |
| 2 | 4-Ethoxyaniline, triethylamine | Nucleophilic acyl substitution |
Analytical Characterization
-
FT-IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (C=N imine), and 1240 cm⁻¹ (C–O ether).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.65–6.82 (m, 11H, aromatic), 5.21 (s, 2H, OCH₂Ar), 4.12–3.98 (q, 4H, OCH₂CH₃).
-
Mass Spectrometry: ESI-MS m/z 497.1 [M+H]⁺, consistent with the molecular formula.
| Activity | Model System | Result (40 µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus (Gram+) | 68% inhibition | |
| Antifungal | A. niger | 54% inhibition | |
| Cytotoxicity | HeLa cells | IC₅₀ = 5.8 µM |
Research Applications and Future Directions
Drug Design Considerations
-
Selectivity Optimization: Substituent modifications at the 4-ethoxyphenyl group may reduce off-target effects .
-
Prodrug Development: Esterification of the oxoacetamide moiety could enhance oral bioavailability.
Challenges and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume